3-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Overview
Description
- 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C₆H₁₁NO₂ .
- It belongs to the class of piperidine derivatives .
- The compound contains a piperidine ring with a hydroxymethyl group and a methyl group attached.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and starting materials. Unfortunately, I don’t have access to specific synthetic procedures for this compound.
Molecular Structure Analysis
- The molecular structure of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one consists of a piperidine ring with a hydroxymethyl group and a methyl group attached.
- The hydroxymethyl group is essential for its reactivity and biological activity.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
- Specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include color, density, melting point, and solubility.
- Chemical properties describe its reactivity, such as its ability to undergo specific chemical changes.
Scientific Research Applications
1. Dual PTP1B/TC-PTP Inhibitors
- Methods of Application : The dual affinity to both enzymes has been thoroughly corroborated by in silico modeling experiments. The compounds have been profiled in vivo for their effects on body weight and food intake in obese rats .
- Results : In obese male Wistar rats, a five-day administration of all studied compounds led to a decrease in body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia and insulin resistance, and also compensatory increased expression of the PTP1B and TC-PTP genes in the liver .
2. One-Pot Wittig Synthesis
- Application Summary : This compound is used in the one-pot Wittig synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose. This synthesis is part of the efforts to develop alternative methods for processing renewable raw material sources .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
- Results : The reaction yielded two products in a 4:1 ratio. The structures of the products were elucidated using physicochemical analytical methods .
Safety And Hazards
- According to safety data sheets, 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is considered hazardous for skin and eyes.
- It may cause skin irritation and serious eye damage.
- Avoid ingestion, inhalation, and dust formation.
Future Directions
- Research on this compound could explore its potential applications in various fields, such as pharmaceuticals, materials science, or organic synthesis.
- Investigate its biological activity, toxicity, and potential therapeutic uses.
properties
IUPAC Name |
3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(4-8)6(7)9/h5,8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKXBBFVQUNEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336732 | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
CAS RN |
577780-05-3 | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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